molecular formula C12H10BFN2O3 B12855788 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid

2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid

Cat. No.: B12855788
M. Wt: 260.03 g/mol
InChI Key: LWVDXBKALYJJIU-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a pyridylcarbamoyl group, and a boronic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid typically involves the functionalization of a fluorinated benzene ring. One common method includes the lithiation of a fluorinated benzene derivative followed by reaction with electrophiles . Another approach involves the selective rhodium-catalyzed conjugate addition reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of high-quality reagents and controlled reaction conditions is crucial to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted boronic acids .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-(3-pyridylcarbamoyl)benzeneboronic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and affinity .

Properties

Molecular Formula

C12H10BFN2O3

Molecular Weight

260.03 g/mol

IUPAC Name

[2-fluoro-5-(pyridin-3-ylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C12H10BFN2O3/c14-11-4-3-8(6-10(11)13(18)19)12(17)16-9-2-1-5-15-7-9/h1-7,18-19H,(H,16,17)

InChI Key

LWVDXBKALYJJIU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=CN=CC=C2)F)(O)O

Origin of Product

United States

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